molecular formula C24H24FN5O5 B2429755 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1210657-57-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Número de catálogo B2429755
Número CAS: 1210657-57-0
Peso molecular: 481.484
Clave InChI: JCUBZYCUTWMNQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C24H24FN5O5 and its molecular weight is 481.484. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Oxazines

Researchers utilized solution combustion synthesis with bismuth oxide as a catalyst for the efficient synthesis of 1,2-oxazine based derivatives, focusing on developing COX2 specific inhibitors for anti-inflammatory therapy. The study highlighted the synthesis and characterization of these novel oxazines, demonstrating their potential in selective COX2 inhibition, which could lead to advancements in anti-inflammatory treatments (V. Srinivas et al., 2015).

Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

This research evaluated the effects of various orexin receptor antagonists, including SB-649868, in a binge eating model in rats. The study found that selective antagonism at the orexin-1 receptor could represent a novel pharmacological approach to treating binge eating and possibly other eating disorders with a compulsive component, highlighting the therapeutic potential of targeting orexin pathways in eating disorders (L. Piccoli et al., 2012).

Sigma-1 Receptor Ligands and Their Potential in Neurodegenerative Processes

Research into sigma-1 receptor ligands, including the evaluation of various N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, revealed highly potent and selective compounds for the sigma-1 receptor. These findings underscore the potential of sigma-1 receptor ligands in imaging and possibly treating neurodegenerative processes, contributing to our understanding of these receptors' roles in neurological conditions (I. Moussa et al., 2010).

Synthesis and Evaluation of Benzimidazoles as H1-Antihistaminic Agents

The study on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles and their evaluation as H1-antihistaminic agents provides valuable insights into the development of potent antihistaminics. This research contributes to the ongoing efforts to find effective treatments for allergic conditions by exploring the therapeutic potential of benzimidazole derivatives (R. Iemura et al., 1986).

Antiproliferative and Anti-HIV Activity of Benzothiazole Derivatives

The synthesis and evaluation of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides for their in vitro antiproliferative activity against human tumor-derived cell lines and screening as inhibitors against HIV highlight the potential of benzothiazole derivatives in developing therapeutic agents for cancer and HIV. This research contributes to the discovery of novel compounds with significant biological activities (Y. Al-Soud et al., 2010).

Propiedades

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O5/c25-17-3-1-2-4-18(17)29-8-10-30(11-9-29)19(16-5-6-20-21(13-16)34-15-33-20)14-26-23(31)24(32)27-22-7-12-35-28-22/h1-7,12-13,19H,8-11,14-15H2,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBZYCUTWMNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=NOC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.